N-(3-Chloro-5-methylpyridin-2-yl)pivalamide
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Overview
Description
N-(3-Chloro-5-methylpyridin-2-yl)pivalamide is an organic compound with the molecular formula C11H15ClN2O and a molecular weight of 226.7 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a methyl group at the 5-position, along with a pivalamide group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-5-methylpyridin-2-yl)pivalamide typically involves the reaction of 3-chloro-5-methylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-5-methylpyridin-2-yl)pivalamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of alcohols or acids.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
N-(3-Chloro-5-methylpyridin-2-yl)pivalamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-methylpyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-3-methylpyridin-4-yl)pivalamide
- N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
Uniqueness
N-(3-Chloro-5-methylpyridin-2-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C11H15ClN2O |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
N-(3-chloro-5-methylpyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H15ClN2O/c1-7-5-8(12)9(13-6-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
FJPJCOFZVKBBNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)Cl |
Origin of Product |
United States |
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